N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide
CAS No.:
Cat. No.: VC13311506
Molecular Formula: C12H12FN5S
Molecular Weight: 277.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12FN5S |
|---|---|
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | N'-[(6-fluoropyridin-2-yl)amino]-2-pyridin-2-ylsulfanylethanimidamide |
| Standard InChI | InChI=1S/C12H12FN5S/c13-9-4-3-5-11(16-9)18-17-10(14)8-19-12-6-1-2-7-15-12/h1-7H,8H2,(H2,14,17)(H,16,18) |
| Standard InChI Key | RPQLICKVSCQOIU-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)SCC(=NNC2=NC(=CC=C2)F)N |
| Canonical SMILES | C1=CC=NC(=C1)SCC(=NNC2=NC(=CC=C2)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N'-[(6-Fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide (CAS: VC13311506) belongs to the aminopyridine class, featuring a fluorinated pyridine ring connected via an amino group to a sulfanyl-containing ethanimidamide backbone. Its molecular formula is C₁₂H₁₂FN₅S, with a molecular weight of 277.32 g/mol. The IUPAC systematic name reflects its substitution pattern: N'-[(6-fluoropyridin-2-yl)amino]-2-pyridin-2-ylsulfanylethanimidamide.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂FN₅S |
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | N'-[(6-fluoropyridin-2-yl)amino]-2-pyridin-2-ylsulfanylethanimidamide |
| InChI Key | InChI=1S/C12H12FN5S/c13-9-4-3-5-11(16-9)18-17-10(14)8-19-12-6-1-2-7-15-12 |
Structural Features and Stereoelectronic Properties
The compound’s structure comprises two pyridine rings: one fluorinated at the 6-position and another bearing a sulfanyl group at the 2-position. The ethanimidamide linker introduces a planar, conjugated system that may enhance π-π stacking interactions with biological targets. Fluorine’s electronegativity (χ = 4.0) and sulfur’s polarizability (atomic radius: 1.04 Å) create a dipole moment favoring interactions with hydrophobic pockets in enzymes or receptors.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide typically involves multi-step coupling reactions. A plausible route includes:
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Fluoropyridine Amination: 6-Fluoropyridin-2-amine reacts with a bromoethyl intermediate under basic conditions to form the amino linkage.
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Sulfanyl Group Introduction: Thiol-disulfide exchange between 2-mercaptopyridine and a chloroethyl precursor yields the sulfanyl moiety.
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Imidamide Formation: Condensation with nitriles or amidines finalizes the ethanimidamide structure.
Optimization Challenges
Key challenges include controlling regioselectivity during fluoropyridine functionalization and minimizing sulfur oxidation. Reaction temperatures are maintained below 60°C to prevent decomposition, while inert atmospheres (N₂/Ar) preserve sulfanyl group integrity. Purification via silica gel chromatography and recrystallization from ethanol/water mixtures yields products with >95% purity, as confirmed by HPLC and ¹H-NMR.
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Amination | K₂CO₃, DMF | 50°C | 12 h | 78% |
| Sulfanyl Incorporation | 2-Mercaptopyridine, Et₃N | RT | 6 h | 85% |
| Imidamide Formation | NH₄Cl, MeCN | 40°C | 24 h | 65% |
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
While direct biological data for this compound remain unpublished, structural analogs demonstrate activity against kinase enzymes and microbial targets. The fluoropyridine moiety may mimic ATP’s adenine ring, enabling competitive inhibition of kinases . Simultaneously, the sulfanyl group could disrupt bacterial thioredoxin reductase via sulfur-sulfur bond interactions.
Comparative Analysis with Analogues
Replacing the 6-fluoro group with methyl (as in 2-amino-6-methylpyridine) reduces electronegativity but enhances lipophilicity (clogP: 1.2 vs. 0.8), potentially altering membrane permeability . Similarly, substituting the sulfanyl group with oxygen decreases polar surface area (PSA: 98 Ų → 85 Ų), impacting solubility.
Future Research Directions
Synthetic Methodology Advancements
Developing catalytic asymmetric routes could yield enantiomerically pure variants, addressing chirality-dependent bioactivity. Transition metal catalysts (e.g., Pd/Cu) may enable C–N cross-coupling at lower temperatures (<40°C), improving yields.
Target Identification and Validation
High-throughput screening against kinase libraries (e.g., Eurofins Panlabs) will clarify specificity profiles. Subsequent SAR studies modifying the fluoropyridine and sulfanyl groups could optimize potency and reduce off-target effects.
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